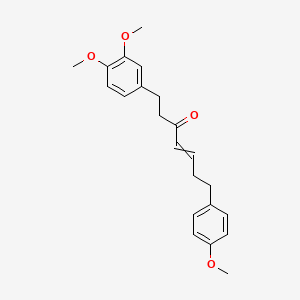
Ethyl 4-(2-bromoethoxy)-3-methyl-1-benzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-bromoethoxy)-3-methyl-1-benzofuran-2-carboxylate is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring substituted with an ethyl ester group, a bromoethoxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-bromoethoxy)-3-methyl-1-benzofuran-2-carboxylate can be achieved through several synthetic routes. One common method involves the Williamson Ether Synthesis, where an alkoxide reacts with a primary alkyl halide to form an ether. In this case, the reaction between 4-(2-bromoethoxy)-3-methyl-1-benzofuran-2-carboxylic acid and ethyl alcohol in the presence of a base such as sodium hydride or potassium hydride can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-bromoethoxy)-3-methyl-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzofuran ring and the ethyl ester group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium or potassium alkoxides, thiolates, and amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products Formed
Nucleophilic Substitution: Substituted benzofuran derivatives.
Oxidation: Oxidized benzofuran derivatives.
Reduction: Reduced benzofuran derivatives.
Hydrolysis: 4-(2-bromoethoxy)-3-methyl-1-benzofuran-2-carboxylic acid.
Scientific Research Applications
Ethyl 4-(2-bromoethoxy)-3-methyl-1-benzofuran-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-bromoethoxy)-3-methyl-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromoethoxy group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The benzofuran ring may interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-bromobutyrate: A similar compound with a bromo group and an ethyl ester group but lacking the benzofuran ring.
1-Bromo-2-(2-methoxyethoxy)ethane: Another compound with a bromoethoxy group but different structural features.
Uniqueness
Ethyl 4-(2-bromoethoxy)-3-methyl-1-benzofuran-2-carboxylate is unique due to the presence of the benzofuran ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
648441-92-3 |
|---|---|
Molecular Formula |
C14H15BrO4 |
Molecular Weight |
327.17 g/mol |
IUPAC Name |
ethyl 4-(2-bromoethoxy)-3-methyl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C14H15BrO4/c1-3-17-14(16)13-9(2)12-10(18-8-7-15)5-4-6-11(12)19-13/h4-6H,3,7-8H2,1-2H3 |
InChI Key |
YPIYBLNEKRGTDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC=C2OCCBr)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Butyl-4-[2-(3,4-dihydroxyphenyl)ethenyl]pyridin-1-ium chloride](/img/structure/B12594226.png)
![1-{2-[(3-Methylbut-2-en-1-yl)oxy]ethyl}piperazine](/img/structure/B12594234.png)

![N-(1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12594246.png)


![2-[(3-Ethyl-2-quinolinyl)sulfanyl]acetamide](/img/structure/B12594263.png)
![6-[(1S)-1-Hydroxypropyl]-4-methoxy-2H-pyran-2-one](/img/structure/B12594268.png)




![N~2~-[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-N~2~-benzyl-N-cyclohexylglycinamide](/img/structure/B12594301.png)

